
(3R,4R,5R)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)-3-メチルジヒドロフラン-2(3H)-オン
説明
Synthesis Analysis
The synthesis of related furan derivatives, such as 4-halo-5-hydroxyfuran-2(5H)-ones, has been achieved through efficient sequential halolactonization and gamma-hydroxylation reactions of 4-aryl-2,3-allenoic acids. These reactions, catalyzed by iodine or copper halides, yield moderate to good product yields and have been verified by X-ray single-crystal diffraction studies, indicating the potential pathway for synthesizing structurally similar compounds like our target molecule (Ma, Wu, & Shi, 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed through single-crystal X-ray diffraction, revealing the intricate details of their frameworks. For instance, compounds like 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone have been structurally characterized to understand the spatial arrangement and bonding patterns, which are crucial for assessing the reactivity and synthesis pathways of our compound of interest (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
The chemical reactivity of furan derivatives often involves their participation in various organic reactions, including halolactonization, hydroxylation, and polymerization. For example, enzymatic polymerization has been used to create biobased polyesters from furan derivatives, demonstrating their utility in forming polymeric materials with desirable properties (Jiang et al., 2014).
科学的研究の応用
エナンチオマー的に純粋なリボース誘導体の合成
この化合物は、エナンチオマー的に純粋な4-置換リボースの合成に使用されます . これらのリボース誘導体は、さまざまな生物活性化合物を生成するために使用できるため、医薬品化学の分野で重要です .
サッカリン酸の調製
サッカリン酸は、2-C-メチル-D-リボノ-1,4-ラクトンを使用して調製できる有機化合物の種類です . これらの酸は、他の化合物の合成における中間体など、有機化学の分野でさまざまな用途があります .
ラクトンの合成
ラクトンは、環状エステルの種類であり、この化合物を使用して合成することもできます . ラクトンは、医薬品やポリマーの製造など、さまざまな用途で使用されます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2
作用機序
Target of Action
It is known that this compound is used in the synthesis of enantiomerically pure 4-substituted riboses . These ribose derivatives can interact with various biological targets, depending on the specific substituents introduced during synthesis.
Mode of Action
It is used as a key intermediate in the synthesis of enantiomerically pure 4-substituted riboses . The resulting ribose derivatives can interact with their targets in a manner dependent on the specific substituents introduced during synthesis.
Biochemical Pathways
The compound plays a vital role in the preparation of saccharinic acids and lactones through a chemical transformation known as the Amadori rearrangement . This rearrangement reaction enables the conversion of reducing sugars, such as the lactone, into valuable synthetic intermediates .
Pharmacokinetics
The compound is slightly soluble in dmso, methanol, and water , which could influence its absorption and distribution in the body
Result of Action
The compound is used for preparing saccharinic acids and lactones via amadori rearrangement and for use as synthons toward herbicidal esters and branched nucleosides . The resulting compounds could have various effects at the molecular and cellular level, depending on their specific structures and targets.
Action Environment
The compound is recommended to be stored sealed in a dry environment at temperatures below -20°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s stability, efficacy, and action.
特性
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3-,4-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVKNHJSHYNHO-ZMIZWQJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305049 | |
| Record name | 2-C-Methyl-D-ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
492-30-8 | |
| Record name | 2-C-Methyl-D-ribono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-C-Methyl-D-ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-C-Methyl-D-ribono-1,4-lactone in organic synthesis?
A1: This compound serves as a valuable chiral starting material for synthesizing various complex molecules. Its rigid structure and defined stereochemistry make it particularly useful for constructing specific isomers of target molecules. For instance, it has been employed in the synthesis of the C-9/C-13 fragment of Methynolide [], a macrolide with potential biological activity.
Q2: How has the synthesis of 2-C-Methyl-D-ribono-1,4-lactone been improved?
A2: Researchers have developed new and improved methods for the synthesis of 2-C-Methyl-D-ribono-1,4-lactone. One approach involves converting the readily available 2,3-O-isopropylidene-D-glyceraldehyde to the target lactone []. This method offers advantages over previous strategies in terms of yield and efficiency.
Q3: What are some examples of compounds synthesized using 2-C-Methyl-D-ribono-1,4-lactone as a starting material?
A3: The versatility of 2-C-Methyl-D-ribono-1,4-lactone is demonstrated by its successful utilization in the synthesis of diverse compounds:
- (2R,3R)-2,3-dihydroxy-2-methylpentanoic acid: This compound, representing the C-9/C-13 fragment of Methynolide, was synthesized from 2-C-Methyl-D-ribono-1,4-lactone via two distinct routes involving either an episulfide intermediate or a 5-bromo derivative [].
- 2,3-O-(S)-Benzylidene-2-C-methyl-d-ribono-1,4-lactone: This derivative was synthesized and its absolute configuration confirmed through X-ray crystallography, showcasing the compound's utility in forming specific stereoisomers [].
- 2,3-Di-C-methyl-d-allono-1,4-lactone: This compound, synthesized from 2-C-Methyl-D-ribono-1,4-lactone, exemplifies the possibility of introducing additional methyl groups at specific positions for further structural diversification [].
Q4: What insights did X-ray crystallography provide about the structure of 2-C-Methyl-D-ribono-1,4-lactone and its derivatives?
A4: X-ray crystallographic analyses played a crucial role in confirming the relative and absolute configurations of 2-C-Methyl-D-ribono-1,4-lactone and its derivatives [, , , , , ]. This technique unambiguously determined the spatial arrangement of atoms within these molecules, revealing key structural features like the five-membered ring formation in both the lactone and acetal moieties of 2,3-O-(S)-Benzylidene-2-C-methyl-d-ribono-1,4-lactone [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



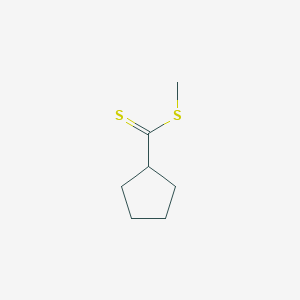

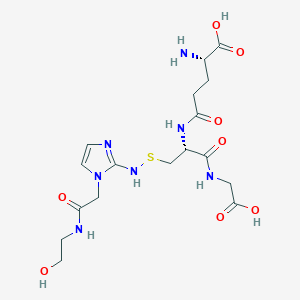
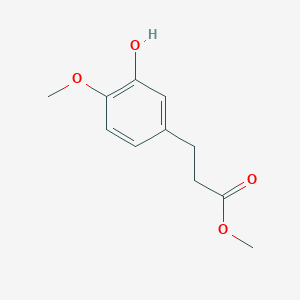
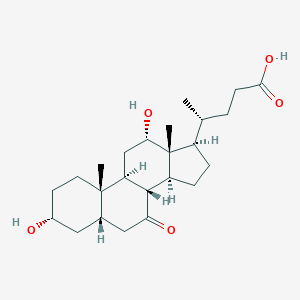
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)
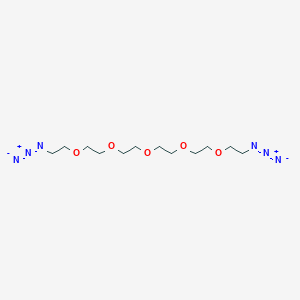

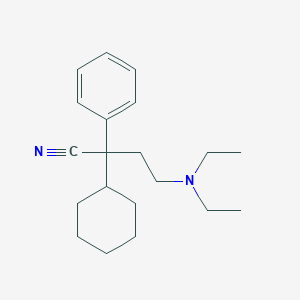

![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)
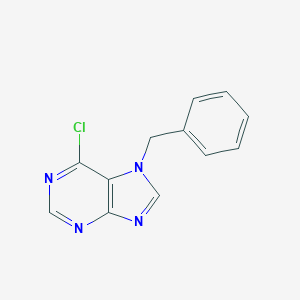

![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)